REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:16])=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[C:7]2[OH:15]>C(O)C.[C].[Pd]>[OH:15][C:7]1[C:6]2[C:11](=[CH:2][C:3]([CH3:16])=[CH:4][CH:5]=2)[CH:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=1 |f:2.3|
|
Name
|
8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC=C2C(=CC(=CC12)C(=O)O)O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 days under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC2=CC(=CC=C12)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |